7-Bromo-4-fluoro-3-hydroxyindoline
Overview
Description
7-Bromo-4-fluoro-3-hydroxyindoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a pharmacological agent. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism Of Action
The mechanism of action of 7-Bromo-4-fluoro-3-hydroxyindoline is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer.
Biochemical And Physiological Effects
7-Bromo-4-fluoro-3-hydroxyindoline has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Furthermore, it has been found to modulate the expression of various genes involved in inflammation and cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of 7-Bromo-4-fluoro-3-hydroxyindoline is its potential as a pharmacological agent. Its anti-inflammatory and anti-cancer activities make it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 7-Bromo-4-fluoro-3-hydroxyindoline. One direction is to investigate its potential as a therapeutic agent for various inflammatory and cancerous diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Furthermore, future studies could focus on improving the solubility of this compound to make it more suitable for use in experiments.
Scientific Research Applications
7-Bromo-4-fluoro-3-hydroxyindoline has been found to exhibit promising biological activities, making it a potential candidate for the development of new drugs. Several studies have investigated the anti-inflammatory activity of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
In addition, 7-Bromo-4-fluoro-3-hydroxyindoline has also been found to exhibit anti-cancer activity. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer.
properties
IUPAC Name |
7-bromo-4-fluoro-2,3-dihydro-1H-indol-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(12)3-11-8(4)7/h1-2,6,11-12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEIXRQNNSFXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2N1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-fluoro-3-hydroxyindoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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